molecular formula C7H10O3 B14256275 7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid CAS No. 273917-42-3

7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid

Cat. No.: B14256275
CAS No.: 273917-42-3
M. Wt: 142.15 g/mol
InChI Key: WGDYTLFJZZPJNS-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane-1-carboxylic Acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid typically involves the epoxidation of cyclohexene followed by carboxylation. One common method is the reaction of cyclohexene with a peracid, such as m-chloroperbenzoic acid, to form the epoxide. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the oxirane ring.

Major Products: The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

    Cyclohexene oxide: Similar in structure but lacks the carboxylic acid group.

    1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexane.

    7-Oxabicyclo[2.2.1]heptane: A related bicyclic compound with different ring fusion.

This comprehensive overview highlights the significance of 7-Oxabicyclo[4.1.0]heptane-1-carboxylic Acid in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-4-2-1-3-5(7)10-7/h5H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDYTLFJZZPJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391087
Record name 7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273917-42-3
Record name 7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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